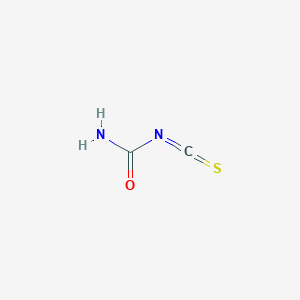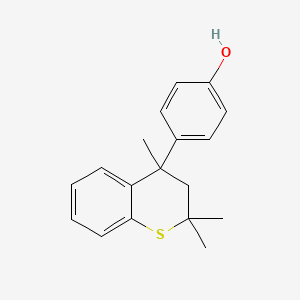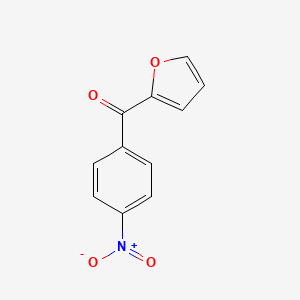
(Furan-2-yl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Furan-2-yl)(4-nitrophenyl)methanone is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring and a nitrophenyl group, making it a significant molecule in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-yl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting furan with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (Furan-2-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or chlorinating agents under mild conditions.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: (Furan-2-yl)(4-aminophenyl)methanone.
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
(Furan-2-yl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (Furan-2-yl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The furan ring can also participate in electron transfer reactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
(Furan-2-yl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(Furan-2-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a nitro group.
(Furan-2-yl)(4-methoxyphenyl)methanone: Contains a methoxy group instead of a nitro group.
Uniqueness: (Furan-2-yl)(4-nitrophenyl)methanone is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial agent, while the furan ring provides a versatile platform for further chemical modifications .
Propiedades
Número CAS |
21494-08-6 |
|---|---|
Fórmula molecular |
C11H7NO4 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
furan-2-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C11H7NO4/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H |
Clave InChI |
XDXAWSNVLFTMEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

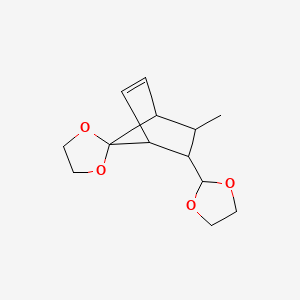
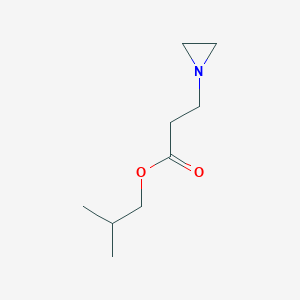
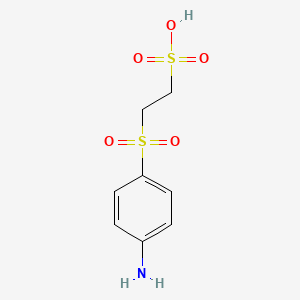
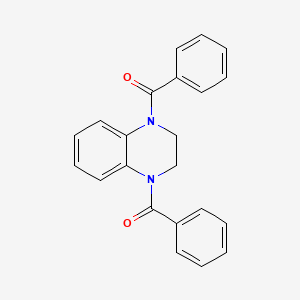
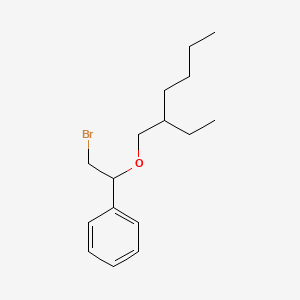

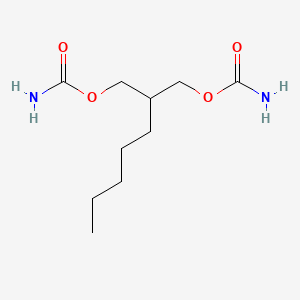

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
